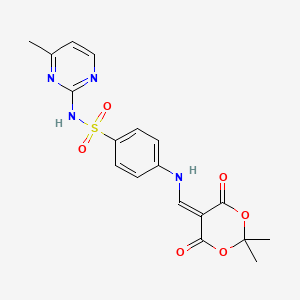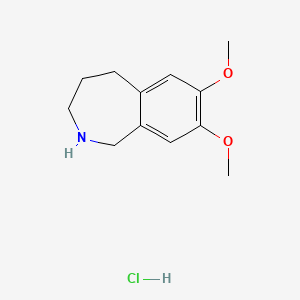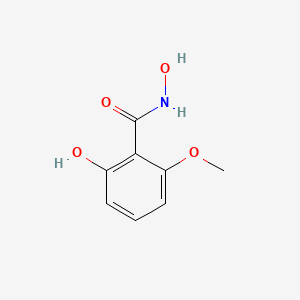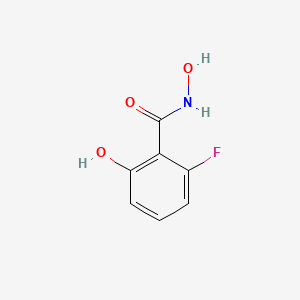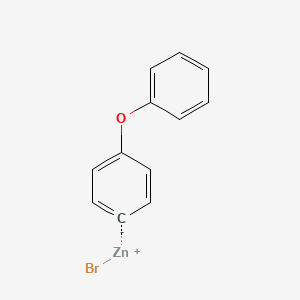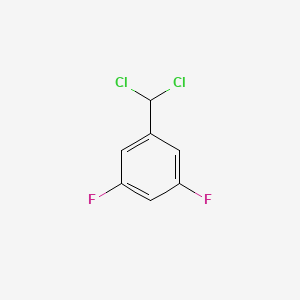
1-(Dichloromethyl)-3,5-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dichloromethyl)-3,5-difluorobenzene, also known as 1,3-dichloro-5-fluoromethyl-benzene, is an aromatic compound widely used in scientific research. This compound has many unique properties, such as its ability to act as a catalyst in certain reactions and its ability to act as a Lewis acid. Additionally, it can be used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
科学的研究の応用
1-(Dichloromethyl)-3,5-difluorobenzene has a number of scientific research applications. It has been used as a catalyst in a variety of reactions, including the Diels-Alder reaction and the Heck reaction. Additionally, it can be used as a Lewis acid in certain reactions. It has also been used in the synthesis of a number of compounds, including pharmaceuticals, pesticides, and other organic compounds. Furthermore, it has been used in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 1-(Dichloromethyl)-3,5-difluorobenzene is not well understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with a nucleophile. This complex then undergoes a rearrangement, resulting in the formation of a new compound. Additionally, it is believed that the compound can act as a catalyst in certain reactions, accelerating the rate of the reaction.
Biochemical and Physiological Effects
1-(Dichloromethyl)-3,5-difluorobenzene has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been found to inhibit the activity of certain transporters, such as the serotonin transporter. Furthermore, it has been found to have an effect on the immune system, as well as the cardiovascular system.
実験室実験の利点と制限
1-(Dichloromethyl)-3,5-difluorobenzene has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to act as a catalyst in certain reactions. Additionally, it can be used in a variety of laboratory experiments, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic if inhaled or ingested, and it can be corrosive if it comes into contact with certain materials.
将来の方向性
1-(Dichloromethyl)-3,5-difluorobenzene has a number of potential future applications. One potential application is in the development of new pharmaceuticals and other organic compounds. Additionally, it could be used in the development of new catalysts and new materials. Furthermore, it could be used in the development of new methods for the synthesis of existing compounds. Finally, it could be used to develop new methods for the detection and quantification of certain compounds.
合成法
1-(Dichloromethyl)-3,5-difluorobenzene can be synthesized by a number of methods. One of the most common methods involves the reaction of 1-(Dichloromethyl)-3,5-difluorobenzenebenzene with fluorine gas. This reaction results in the formation of 1-(Dichloromethyl)-3,5-difluorobenzene-5-fluoromethyl-benzene. Another method involves the reaction of 1-(Dichloromethyl)-3,5-difluorobenzenebenzene with sodium fluoride and sulfuric acid. This reaction results in the formation of 1-(Dichloromethyl)-3,5-difluorobenzene-5-fluoromethyl-benzene. Additionally, this compound can be synthesized via the reaction of 1-(Dichloromethyl)-3,5-difluorobenzenebenzene with hydrogen fluoride.
特性
IUPAC Name |
1-(dichloromethyl)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-7(9)4-1-5(10)3-6(11)2-4/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQOBBTGVIUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dichloromethyl)-3,5-difluorobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


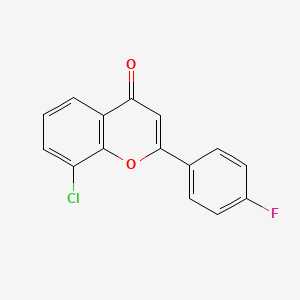
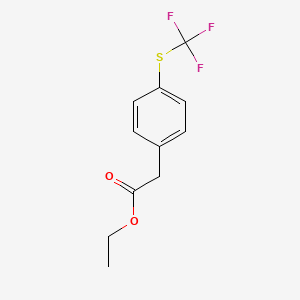

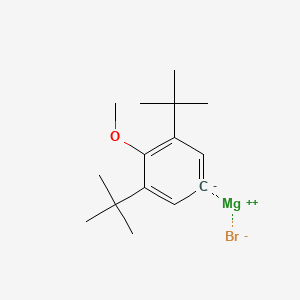

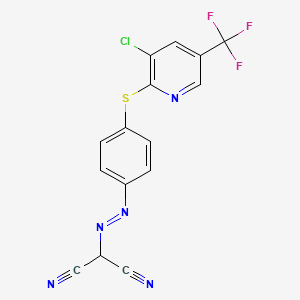
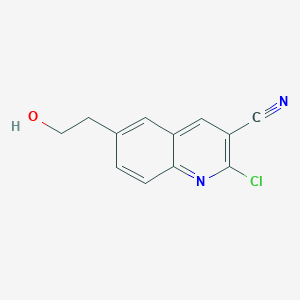
![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6360638.png)
